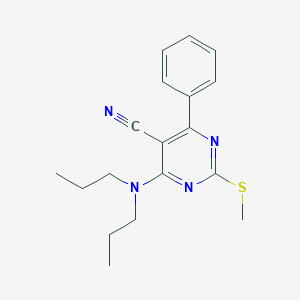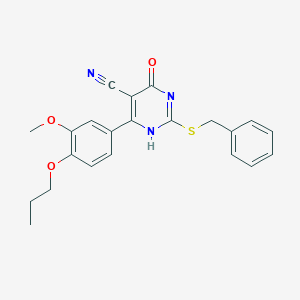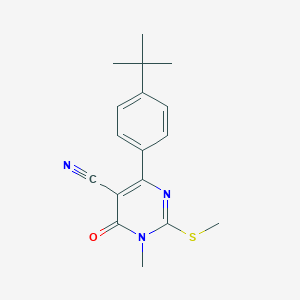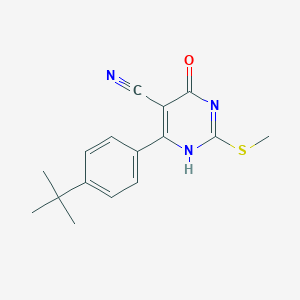![molecular formula C13H19NO B253987 2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine](/img/structure/B253987.png)
2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP is a pyrrolidine derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species (ROS) and oxidative stress. This action may help to protect cells from damage and prevent the development of various diseases.
Biochemical and Physiological Effects
2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, as well as the ability to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more harmful. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research involving 2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine. One potential area of investigation is its use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications in other diseases such as cancer. Finally, more studies are needed to determine the optimal dosage and administration of 2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine for maximum therapeutic benefit.
Synthesemethoden
The synthesis of 2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine involves the reaction between 2-methoxy-5-methylbenzaldehyde and pyrrolidine in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine has been the subject of numerous scientific studies due to its potential therapeutic applications. One such application is its use as a neuroprotective agent, as it has been shown to have antioxidant and anti-inflammatory properties. Additionally, 2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
Produktname |
2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
2-[(2-methoxy-5-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-10-5-6-13(15-2)11(8-10)9-12-4-3-7-14-12/h5-6,8,12,14H,3-4,7,9H2,1-2H3 |
InChI-Schlüssel |
JBBOHENCLZKPLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)CC2CCCN2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)CC2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253909.png)
![4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253911.png)
![2-[4-(7-cyano-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B253912.png)
![8-(4-tert-butylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253913.png)



![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B253921.png)
![N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253922.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B253926.png)
![2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253927.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253929.png)